1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride
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Overview
Description
1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclohexyl ring substituted with a methoxy group and a dimethyl group, along with a methanamine moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The starting material, 3,3-dimethylcyclohexanone, undergoes a nucleophilic addition reaction with methanol in the presence of an acid catalyst to form 1-methoxy-3,3-dimethylcyclohexanol.
Amination: The hydroxyl group of 1-methoxy-3,3-dimethylcyclohexanol is converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with ammonia or an amine to form 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine.
Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 1-(1-methoxy-3,3-dimethylcyclohexyl)aldehyde.
Reduction: Formation of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine.
Substitution: Formation of N-substituted derivatives of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine.
Scientific Research Applications
1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: Used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Chemistry: Acts as a precursor for the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The methoxy and amine groups play crucial roles in binding to molecular targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
1-(1-Methoxy-3,3-dimethylcyclohexyl)amine: Lacks the methanamine moiety, affecting its reactivity and applications.
1-(1-Hydroxy-3,3-dimethylcyclohexyl)methanamine:
1-(1-Methoxy-3,3-dimethylcyclohexyl)methanol: The presence of a hydroxyl group instead of an amine changes its reactivity and applications.
Uniqueness: 1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, dimethylcyclohexyl ring, and methanamine moiety makes it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
2727074-23-7 |
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Molecular Formula |
C10H22ClNO |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
(1-methoxy-3,3-dimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)5-4-6-10(7-9,8-11)12-3;/h4-8,11H2,1-3H3;1H |
InChI Key |
ZBULUUOLQHIDCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(CN)OC)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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